
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group, a dimethyl-isoxazolyl moiety, and a valeramide backbone, along with a picrate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamine is introduced to the intermediate compound.
Formation of the Valeramide Backbone: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Picrate Formation: The final step involves the reaction of the synthesized compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the diethylamino and isoxazolyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the isoxazolyl moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)acetamide
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)propionamide
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide
Uniqueness
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is unique due to its specific combination of functional groups and the presence of the picrate moiety
特性
CAS番号 |
94868-66-3 |
|---|---|
分子式 |
C20H28N6O9 |
分子量 |
496.5 g/mol |
IUPAC名 |
2-(diethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)pentanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H25N3O2.C6H3N3O7/c1-6-9-12(17(7-2)8-3)13(18)15-14-10(4)11(5)16-19-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h12H,6-9H2,1-5H3,(H,15,18);1-2,10H |
InChIキー |
UDDYSVOTDQCTGE-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)NC1=C(C(=NO1)C)C)N(CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


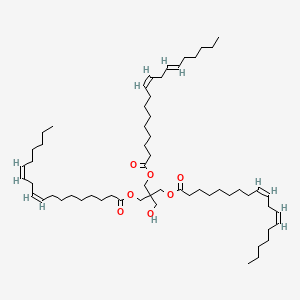
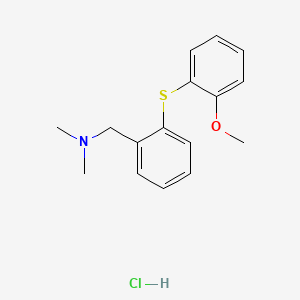
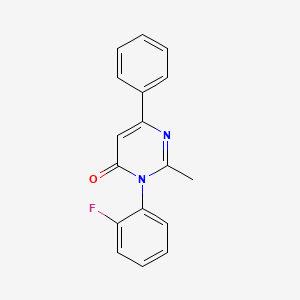
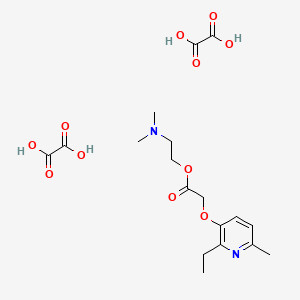
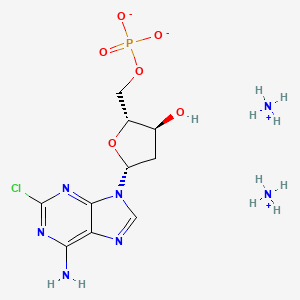

![disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate](/img/structure/B12732705.png)


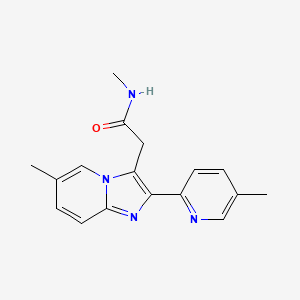
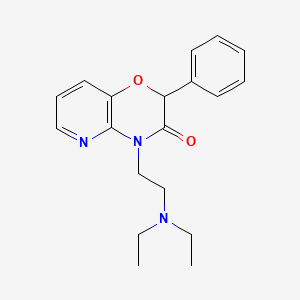

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)

